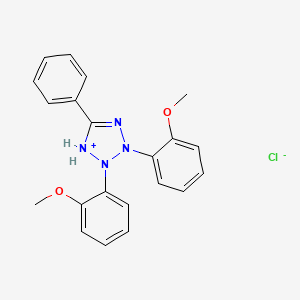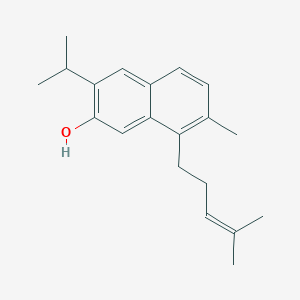
Agn-PC-00gvaw
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-00gvaw is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its distinctive reactivity and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-00gvaw typically involves a series of well-defined chemical reactions. One common method is the polyol process, which involves the reduction of silver salts in the presence of polyols such as ethylene glycol. This method is favored for its ability to produce silver nanowires with high yield and controlled morphology .
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are meticulously controlled to ensure consistency and quality of the final product. Techniques such as vacuum filtration and electrospinning are also utilized to integrate the compound into various matrices for practical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Agn-PC-00gvaw undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and the presence of specific functional groups.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, hydrogen, and various organic and inorganic compounds. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction pathways and the nature of the products formed .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions typically yield silver oxides, while reduction reactions can produce elemental silver or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Agn-PC-00gvaw has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability. In biology and medicine, the compound’s antimicrobial properties make it valuable for developing antibacterial agents and wound healing materials .
In the industrial sector, this compound is utilized in the production of flexible electronics, sensors, and conductive films.
Wirkmechanismus
The mechanism of action of Agn-PC-00gvaw involves its interaction with molecular targets and pathways within biological systems. The compound’s antimicrobial effects are primarily due to its ability to disrupt the cell membranes of bacteria, leading to cell death. Additionally, this compound can generate reactive oxygen species (ROS) that further contribute to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Agn-PC-00gvaw include other silver-based compounds such as silver nitrate (AgNO3) and silver azide (AgN3). These compounds share some chemical properties with this compound but differ in their specific applications and reactivity .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of high reactivity, stability, and versatility. These properties make it particularly suitable for a wide range of applications, from catalysis to biomedical uses .
Eigenschaften
IUPAC Name |
7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O/c1-13(2)7-6-8-17-15(5)9-10-16-11-18(14(3)4)20(21)12-19(16)17/h7,9-12,14,21H,6,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWRQPUIRROMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2C=C1)C(C)C)O)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473837 |
Source


|
| Record name | AGN-PC-00GVAW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154842-54-3 |
Source


|
| Record name | AGN-PC-00GVAW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
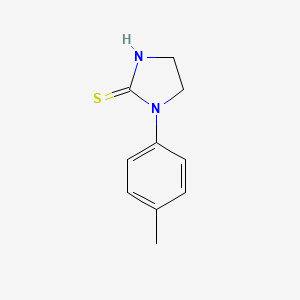
![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)
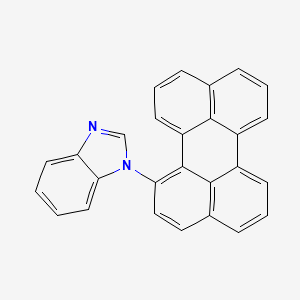
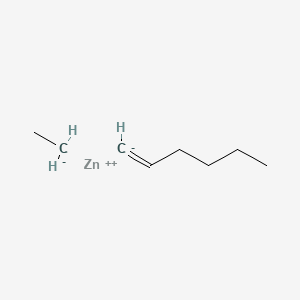
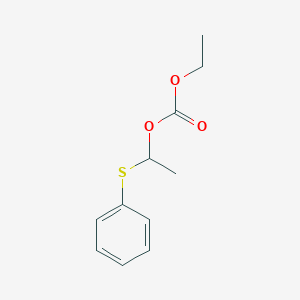
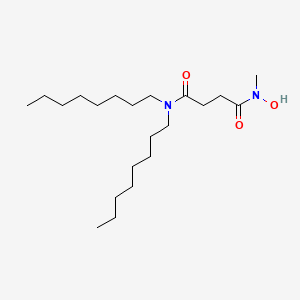
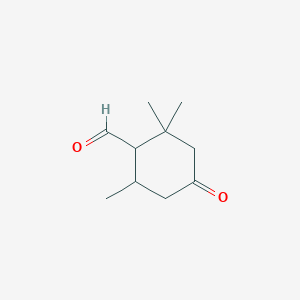

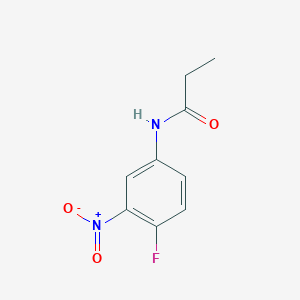
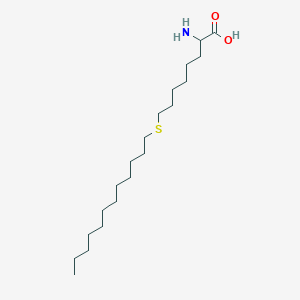
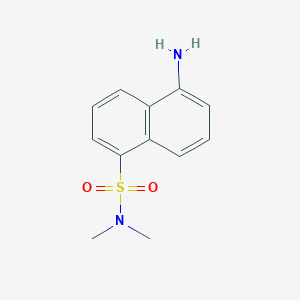
![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
